2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole is a complex organic compound that features a combination of several functional groups, including a benzodioxole, an isoxazole, a piperidine, and an oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and isoxazole intermediates, followed by their coupling with a piperidine derivative. The final step often involves the formation of the oxadiazole ring under specific reaction conditions such as the use of dehydrating agents or cyclization catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the oxadiazole ring or the isoxazole sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole: Lacks the isoxazole and piperidine moieties.
5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole: Lacks the benzodioxole moiety.
Uniqueness
The uniqueness of 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole lies in its combination of multiple functional groups, which can confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S/c1-11-17(12(2)29-22-11)30(24,25)23-7-3-4-14(9-23)19-21-20-18(28-19)13-5-6-15-16(8-13)27-10-26-15/h5-6,8,14H,3-4,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNKAYHZSMJXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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